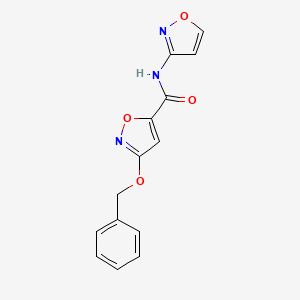

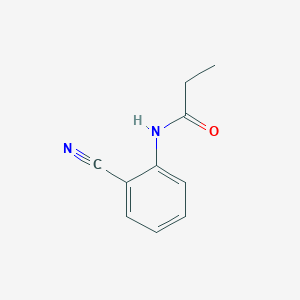

![molecular formula C12H11F3N6O2 B2852213 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 1903310-52-0](/img/structure/B2852213.png)

2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic compound . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds involves the use of ethanol and hydrazine hydrate, chlorobenzene and trifluoroacetic anhydride, and palladium/carbon . The reaction is performed under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds are known to form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects . They have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using ultraperformance liquid chromatography with triple quadrupole mass spectrometry . This method is useful for the detection of impurities at the lowest limit of detection (LOD), which was 0.002 ppm, and the lowest limit of quantification (LOQ), which was 0.005 ppm .科学的研究の応用

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of new heterocyclic systems. For example, the interaction of 2-acylamino-3,3-dichloro-acrylonitriles with ethylenediamine forms 2-(Acylaminocyanomethylene)imidazolidines, which can be converted into new derivatives of oxazolo-[4,5-e]pyrimidine upon treatment with trifluoroacetic acid and triethyl orthoformate (Kozachenko, A., Shablykin, O., Chernega, A. N., & Brovarets, V., 2010). This highlights the compound's role in expanding the repertoire of heterocyclic compounds, which are crucial in various fields of chemical research, including pharmaceuticals and materials science.

Bioactive Compound Development

Research into bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, incorporates similar heterocyclic frameworks. These studies involve the synthesis of biologically active heterocyclic compounds like pyrazole, thiazole, and triazolo[4,3-a]pyrimidine derivatives, which show potent toxic effects and could be used as insecticidal agents (Soliman, N. N., Abd El Salam, M., Fadda, A., & Abdelmotaal, M., 2020). This indicates the compound's utility in developing new bioactive molecules with potential applications in agriculture and pest control.

作用機序

将来の方向性

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They show promise in the development of novel medicines, particularly in the treatment of infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria .

特性

IUPAC Name |

2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N6O2/c13-12(14,15)7-1-3-20-8(5-7)18-19-9(20)6-17-11(23)21-4-2-16-10(21)22/h1,3,5H,2,4,6H2,(H,16,22)(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZCYGMGRCMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)

![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)

![6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2852143.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)

![3-(2,4-dimethoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2852151.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)